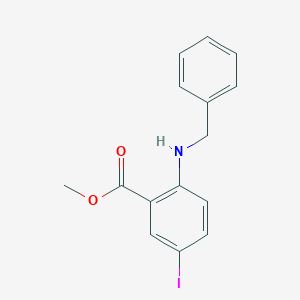

Methyl 2-(benzylamino)-5-iodobenzoate

Description

Methyl 2-(benzylamino)-5-iodobenzoate (CAS: 1131587-21-7) is a substituted benzoate ester featuring a benzylamino group at the 2-position and an iodine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₅H₁₄INO₂, with a molecular weight of 399.19 g/mol. The compound is characterized by its methyl ester group, which distinguishes it from ethyl or other alkyl ester analogs. Key identifiers include the InChIKey NLRQUDJGYIJJHL-UHFFFAOYSA-N and synonyms such as 5-iodo-2-[(phenylmethyl)amino]benzoic acid methyl ester .

It is commercially available from six suppliers, as noted in supplier catalogs, and is often compared to halogen-substituted analogs for structure-activity relationship (SAR) studies .

Properties

CAS No. |

1131587-21-7 |

|---|---|

Molecular Formula |

C15H14INO2 |

Molecular Weight |

367.18 g/mol |

IUPAC Name |

methyl 2-(benzylamino)-5-iodobenzoate |

InChI |

InChI=1S/C15H14INO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |

InChI Key |

NLRQUDJGYIJJHL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)I)NCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Analogs

Methyl 2-(benzylamino)-5-iodobenzoate belongs to a family of halogenated benzoates. Key analogs include:

Key Insights :

- Reactivity : Iodine’s large atomic radius and low electronegativity facilitate oxidative addition in cross-coupling reactions compared to Cl/Br analogs.

- Solubility : Chloro and bromo derivatives may exhibit higher solubility in aqueous-organic mixtures due to reduced steric bulk.

- Thermal Stability : Iodo analogs often display lower melting points than chloro/bromo derivatives due to weaker crystal lattice interactions.

Ester Group Variants

The methyl ester group in the target compound can be compared to ethyl ester analogs, such as Ethyl 2-(dimethylamino)-5-iodobenzoate (C₁₃H₁₅INO₂) and Ethyl 2-(difluoromethoxy)-5-iodobenzoate (C₁₂H₁₁F₂IO₃) .

| Compound Name | Ester Group | Substituent at Position 2 | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | Methyl | Benzylamino (-NHCH₂C₆H₅) | 399.19 | Higher lipophilicity due to benzyl group; methyl ester may hydrolyze faster than ethyl analogs. |

| Ethyl 2-(dimethylamino)-5-iodobenzoate | Ethyl | Dimethylamino (-N(CH₃)₂) | 337.17 | Reduced steric hindrance with dimethylamino group; ethyl ester increases metabolic stability. |

| Ethyl 2-(difluoromethoxy)-5-iodobenzoate | Ethyl | Difluoromethoxy (-OCF₂H) | 352.12 | Enhanced electron-withdrawing effects from -OCF₂H may alter reactivity in electrophilic substitutions. |

Key Insights :

- Metabolic Stability : Ethyl esters generally exhibit slower enzymatic hydrolysis compared to methyl esters, impacting pharmacokinetics.

- Electronic Effects : Substituents like -N(CH₃)₂ or -OCF₂H modulate electron density on the aromatic ring, affecting regioselectivity in further derivatization.

Structural Analogs in Pyrimidine and Thiazole Systems

| Compound Class | Core Structure | Functional Groups | Applications |

|---|---|---|---|

| Benzoate Esters | Benzene ring | -I, -NHCH₂C₆H₅, -COOCH₃ | Drug intermediates, cross-coupling substrates |

| Pyrimidine Carboxylates | Pyrimidine ring | -Cl, -NHCH₂C₆H₅, -COOCH₃ | Antiviral/anticancer scaffold synthesis |

| Thiazole Carboxylates | Thiazole ring | -Benzo[d][1,3]dioxole, -COOCH₃ | Enzyme inhibition studies |

Key Insights :

- Aromatic vs. Heterocyclic Cores : Benzoates offer simpler synthetic routes, while pyrimidines/thiazoles provide diverse hydrogen-bonding motifs for target engagement.

- Biological Activity : Heterocyclic analogs often exhibit enhanced binding to biological targets due to rigid conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.